

# A Comparative Guide to TCJL37 and Other Investigational TYK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational Tyrosine Kinase 2 (TYK2) inhibitor, **TCJL37**, with other notable TYK2 inhibitors currently in development: Deucravacitinib (BMS-986165), Ropsacitinib (PF-06826647), and SAR-20347. This comparison is based on publicly available experimental data, focusing on biochemical potency, cellular activity, and selectivity. Detailed methodologies for key experiments are also provided to aid in the interpretation and replication of these findings.

#### Introduction to TYK2 Inhibition

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2] It plays a critical role in the signaling pathways of key cytokines involved in inflammation and autoimmunity, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[1][3][4] By inhibiting TYK2, it is possible to modulate these signaling pathways, offering a promising therapeutic strategy for a range of immune-mediated diseases. [5] A key differentiator among TYK2 inhibitors is their mechanism of action. Some, like Deucravacitinib, are allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain, offering high selectivity.[5][6][7] Others are ATP-competitive inhibitors that target the more conserved catalytic (JH1) domain.[6] This guide will delve into these differences and their implications for drug development.

### **Comparative Performance of TYK2 Inhibitors**



The following tables summarize the available quantitative data for **TCJL37** and other selected TYK2 inhibitors.

#### **Table 1: Biochemical Potency of TYK2 Inhibitors**

This table presents the in vitro inhibitory activity of the compounds against the purified TYK2 enzyme. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) are key metrics of a drug's potency.[8]

| Compound                        | Target               | Assay Type            | IC50 (nM)  | Ki (nM)  |
|---------------------------------|----------------------|-----------------------|------------|----------|
| TCJL37                          | TYK2                 | -                     | -          | 1.6[8]   |
| Deucravacitinib<br>(BMS-986165) | TYK2 (JH2<br>Domain) | Probe<br>Displacement | 0.2[9]     | 0.02[10] |
| Ropsacitinib (PF-06826647)      | TYK2 (JH1<br>Domain) | Binding               | 17[11][12] | -        |
| SAR-20347                       | TYK2                 | TR-FRET               | 13[13]     | -        |
| TYK2                            | 33P-ATP              | 0.6[13][14][15]       | -          |          |

### **Table 2: Cellular Activity of TYK2 Inhibitors**

This table outlines the potency of the inhibitors in cellular assays, which measure the inhibition of downstream signaling events, such as the phosphorylation of STAT proteins, in response to cytokine stimulation.



| Compound                         | Cellular Assay       | Cell Type               | EC50 (nM) |
|----------------------------------|----------------------|-------------------------|-----------|
| TCJL37                           | IL-12 induced pSTAT4 | -                       | 224[8]    |
| IL-12 induced IFN-y              | Human PBMCs          | 168[8]                  |           |
| IL-12 induced IFN-y              | Human Whole Blood    | uman Whole Blood 737[8] |           |
| Deucravacitinib (BMS-<br>986165) | IL-12 induced IFN-γ  | Human Whole Blood       | -         |
| Ropsacitinib (PF-06826647)       | IL-12 induced pSTAT4 | Human Whole Blood       | 14[16]    |
| SAR-20347                        | IL-12 induced pSTAT4 | NK-92 cells             | 126[14]   |
| IL-22 induced pSTAT3             | HT-29 cells          | 148[13]                 |           |

# Table 3: Selectivity Profile of TYK2 Inhibitors against the JAK Family

Selectivity is a critical parameter for TYK2 inhibitors, as off-target inhibition of other JAK family members (JAK1, JAK2, and JAK3) can lead to unwanted side effects.[9] This table compares the inhibitory activity of the compounds against TYK2 versus other JAK kinases.



| Compound                             | IC50 TYK2<br>(nM) | IC50 JAK1<br>(nM) | IC50 JAK2<br>(nM) | IC50 JAK3<br>(nM) | Selectivity<br>(Fold vs.<br>JAK1/2/3)                             |
|--------------------------------------|-------------------|-------------------|-------------------|-------------------|-------------------------------------------------------------------|
| TCJL37                               | -                 | -                 | -                 | -                 | Data not<br>available                                             |
| Deucravacitin<br>ib (BMS-<br>986165) | 0.2[9]            | >10,000[9]        | >10,000[9]        | >10,000[9]        | >50,000-fold<br>vs<br>JAK1/2/3[9]                                 |
| Ropsacitinib<br>(PF-<br>06826647)    | 15[16]            | 383[16]           | 74[16]            | >10,000[16]       | ~26-fold vs<br>JAK1, ~5-fold<br>vs JAK2,<br>>667-fold vs<br>JAK3  |
| SAR-20347                            | 0.6[14][15]       | 23[14][15]        | 26[14][15]        | 41[14][15]        | ~38-fold vs<br>JAK1, ~43-<br>fold vs JAK2,<br>~68-fold vs<br>JAK3 |

Note: IC50 values can vary depending on the specific assay conditions.

## **Signaling Pathways and Experimental Workflows**

To provide a deeper understanding of the context in which these inhibitors function, the following diagrams illustrate the TYK2 signaling pathway and a general workflow for the discovery and evaluation of kinase inhibitors.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. bms.com [bms.com]
- 2. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 4. What are TYK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain: Discovery of the Selective TYK2 Inhibitor ABBV-712 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific US [thermofisher.com]
- 10. Kinase Inhibitor Chemistry Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 11. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific TW [thermofisher.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 15. agilent.com [agilent.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [A Comparative Guide to TCJL37 and Other Investigational TYK2 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611249#tcjl37-versus-other-tyk2-inhibitors]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com